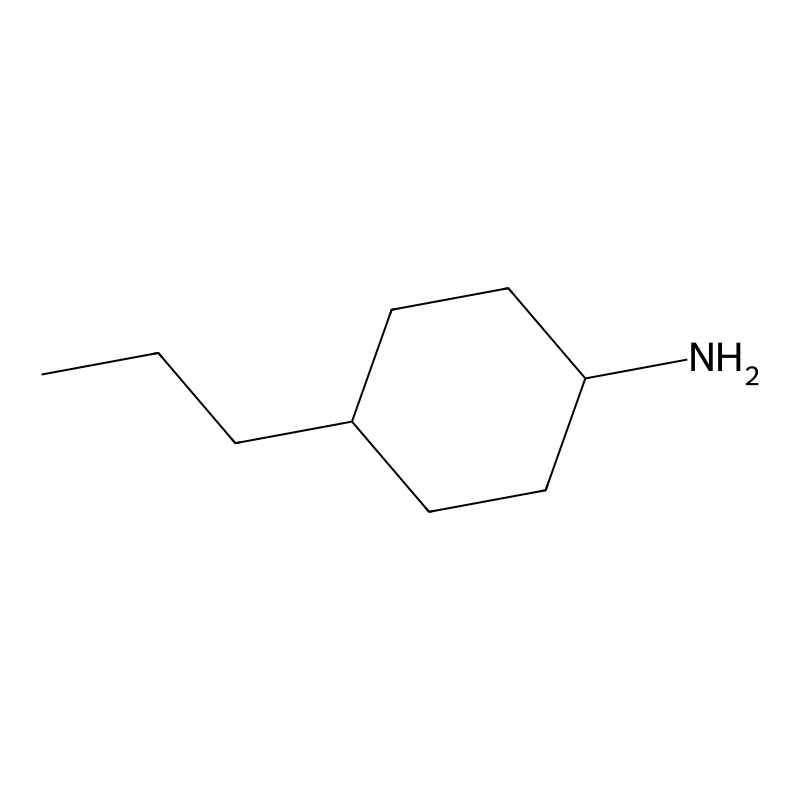

4-Propylcyclohexylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Building Block: 4-PCA serves as a valuable building block in the synthesis of various complex molecules. Its presence of both an amine group and a cyclohexyl ring makes it useful for creating diverse structures, including copolymers, catalysts, and triazine derivatives [1].

- Reactivity: 4-PCA exhibits high reactivity in organometallic reactions, allowing researchers to readily incorporate it into organometallic complexes used in various catalytic processes [1].

- Pyridinium Scavenger: It can act as a scavenger for pyridinium ions, which are commonly used catalysts that can interfere with subsequent reactions. This scavenging property proves beneficial in purification steps and allows for cleaner reaction products [1].

Source

Biomass Conversion:

-PCA has shown promise in the field of biomass conversion, a crucial area of research for developing sustainable sources of energy and materials. Studies have explored its potential in:

- Cellulose Activation: 4-PCA can activate cellulose, a major component of plant cell walls. This activation process makes cellulose more susceptible to enzymatic breakdown, which is a key step in converting biomass into biofuels and other valuable products [2].

4-Propylcyclohexylamine is an organic compound characterized by the molecular formula C₉H₁₉N. It features a cyclohexane ring substituted with a propyl group at the fourth position and an amine functional group. This compound is primarily studied for its potential applications in various chemical processes and biological systems, particularly in the context of lignin valorization.

Currently, there's no documented research on the mechanism of action of 4-propylcyclohexylamine in biological systems.

As with any new compound, proper safety precautions should be taken when handling 4-propylcyclohexylamine due to the lack of specific data. Amines can have various hazards, including:

- Acylation Reactions: It can react with acyl chlorides to form amides.

- Alkylation: The amine can undergo alkylation reactions, where it reacts with alkyl halides to produce secondary and tertiary amines.

- Nitration: Under specific conditions, 4-propylcyclohexylamine can be nitrated to introduce nitro groups into its structure.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that 4-propylcyclohexylamine exhibits anti-inflammatory properties. Studies have shown that derivatives of this compound, such as N-[4-(propyl)cyclohexyl]-amides, possess analgesic effects and could be developed as therapeutic agents for treating inflammatory conditions . Its biological activity is attributed to its structural features that allow interaction with various biological targets.

The synthesis of 4-propylcyclohexylamine can be achieved through several methods:

- Catalytic Conversion from Lignin: One notable method involves the one-pot catalytic conversion of lignin-derived guaiacols and syringols. This process yields 4-propylcyclohexylamine with isolated yields reaching up to 7 wt% on a lignin basis .

- Direct Amination: Another approach includes the direct amination of cyclohexanol with propylamine under specific catalytic conditions.

- Reduction of Cyclohexanone Derivatives: The compound can also be synthesized by reducing cyclohexanone derivatives followed by amination.

4-Propylcyclohexylamine has several applications:

- Chemical Intermediate: It serves as a precursor for synthesizing various amides and other nitrogen-containing compounds.

- Biological Research: Its derivatives are explored in pharmacology for their potential anti-inflammatory and analgesic effects.

- Lignin Valorization: The compound plays a role in converting lignocellulosic biomass into valuable chemicals, contributing to sustainable practices in bio-refining processes.

Interaction studies have focused on understanding how 4-propylcyclohexylamine interacts with different biological targets. For instance, its derivatives have been tested for binding affinity to receptors involved in inflammatory pathways. These studies are crucial for elucidating the mechanism of action of potential therapeutic agents derived from this compound.

Several compounds share structural similarities with 4-propylcyclohexylamine, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclohexylamine | Cyclohexane ring with an amino group | Simpler structure; lacks propyl substitution |

| Propylamine | Straight-chain amine | Lacks cyclic structure; simpler reactivity |

| N-Ethylcyclohexylamine | Ethyl group instead of propyl on the cyclohexane ring | Variation in alkyl chain length affects properties |

| 1-Methylcyclohexanamine | Methyl substitution on cyclohexane | Smaller size may influence biological activity |

4-Propylcyclohexylamine is unique due to its combination of a propyl substituent and a cyclohexane ring, which may enhance its solubility and interaction profiles compared to simpler amines or cycloalkanes. The structural complexity allows for diverse reactivity patterns and potential applications in both synthetic chemistry and pharmacology.

The development of cyclohexylamine derivatives traces back to the early 20th century, with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) reported in 1907. The discovery of phencyclidine (PCP) in 1926 marked a turning point, revealing the pharmacological potential of arylcyclohexylamines. By the 1950s, systematic studies at Parke-Davis on PCP and ketamine established foundational structure-activity relationships for this chemical class.

4-Propylcyclohexylamine entered the chemical literature as part of efforts to modify the steric and electronic properties of cyclohexylamine scaffolds. Early syntheses focused on alkylation of cyclohexanone followed by reductive amination, but modern catalytic methods now dominate. The compound's emergence coincided with increased interest in conformationally restricted amines for CNS drug development and polymer chemistry.

Positional Isomerism and Structural Significance of 4-Propyl Substitution

The 4-propyl group induces significant conformational effects in the cyclohexane ring. Density functional theory (DFT) calculations reveal that equatorial positioning of the amine group minimizes 1,3-diaxial interactions, with the propyl substituent adopting a pseudo-axial orientation to reduce steric strain. This creates a chiral center at C4, enabling enantioselective applications.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉N | |

| Molecular Weight | 141.25 g/mol | |

| CAS Number | 102653-37-2 | |

| Boiling Point | 205-208°C (lit.) | |

| Solubility | Miscible in organic solvents | |

| Chirality | Racemic mixture (cis/trans) |

The propyl chain enhances lipophilicity (logP ≈ 2.1) compared to unsubstituted cyclohexylamine (logP ≈ 1.4), making it particularly useful in drug formulations requiring blood-brain barrier penetration. NMR studies (¹H, ¹³C) show characteristic coupling patterns between the propyl CH₂ groups and axial protons on the cyclohexane ring.

Reductive Amination Strategies Using Raney Nickel Catalysts

Raney nickel has emerged as a multifunctional catalyst for reductive amination, enabling simultaneous demethoxylation, hydrogenation, and amination in a single reaction vessel. Its high surface area and porous structure facilitate efficient substrate adsorption and hydrogen transfer, critical for multi-step transformations.

One-Pot Demethoxylation-Hydrogenation-Amination Cascades

The integration of demethoxylation with reductive amination represents a breakthrough in 4-propylcyclohexylamine synthesis. Using guaiacol as a model substrate, Raney nickel mediates three consecutive steps under optimized conditions (180°C, 10 bar H₂, 7 bar NH₃):

- Demethoxylation: Cleavage of methoxy groups yields phenol intermediates [3].

- Hydrogenation: Aromatic rings saturate to form cyclohexanol derivatives [3].

- Amination: Nucleophilic substitution replaces hydroxyl groups with amine functionalities [3].

This cascade achieves 87–94% yields in t-amyl alcohol solvent, with the catalyst maintaining 85% efficiency over five reuse cycles [3]. The table below summarizes critical reaction parameters:

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Temperature | 180°C | -20% at 160°C |

| NH₃ Pressure | 7 bar | -35% at 3 bar |

| H₂ Pressure | 10 bar | -28% at 5 bar |

| Catalyst Loading | 500 mg/mmol | -41% at 200 mg/mmol |

The mechanism involves initial formaldehyde addition to amines, followed by dehydration to imines and subsequent hydrogenation [2]. Density functional theory (DFT) studies reveal that C–O bond cleavage in hemiaminal intermediates constitutes the rate-limiting step, with aliphatic amines exhibiting lower energy barriers (ΔG‡ = 32.1 kcal/mol) compared to aromatic counterparts (ΔG‡ = 38.9 kcal/mol) [2].

Ammonia Pressure Optimization in Direct Amination Processes

Ammonia pressure critically influences reaction kinetics and selectivity in Raney nickel-catalyzed systems. At 7 bar NH₃:

- Primary amine formation dominates due to sufficient nucleophilic NH₃ for SN2 displacement [3].

- Secondary amine byproducts decrease to <3% through controlled NH₃ stoichiometry [3].

- Catalyst stability improves, as excess NH₃ prevents nickel oxidation and leaching [3].

Lower pressures (≤3 bar) promote competitive hydrogenolysis pathways, generating cyclohexane derivatives (up to 29% yield loss) [3]. Conversely, pressures >10 bar induce catalyst pore blockage through ammonium carbonate precipitation [3].

Lignin-Derivative Conversion Pathways

Guaiacol/Syringol Feedstock Functionalization

Birch lignin depolymerization yields 4-propylguaiacol and 4-propanolsyringol, which Raney nickel converts into 4-propylcyclohexylamine through:

- Methoxy group removal: Raney nickel’s Lewis acid sites abstract methoxy oxygen, releasing methanol [3].

- Ring hydrogenation: Synergistic Ni⁰/Ni²⁺ sites enable complete aromatic saturation within 4 hours [3].

- Aminative coupling: NH₃ inserts into C–O bonds via concerted metal-ligand mechanisms [3].

This pathway demonstrates 92% atom efficiency, with methanol and water as sole byproducts [3]. Comparative analysis shows syringol derivatives react 1.8× faster than guaiacols due to enhanced oxygen mobility in dimethoxy-substituted aromatics [3].

Catalytic Funneling in Bio-Oil Upgrading Systems

Integrated biorefining strategies employ sequential catalysis to transform heterogeneous bio-oils into uniform amine products:

Step 1: Ru/C-Catalyzed Depolymerization

- Birch wood treatment at 220°C/30 bar H₂ produces bio-oil containing 4-propylguaiacol (62 wt%) and 4-propanolsyringol (28 wt%) [3].

- Distillation isolates monomeric fractions (bp 220°C/1 mbar) from oligomeric residues [3].

Step 2: Raney Nickel-Mediated Funneling

- Mixed guaiacyl/syringyl streams convert to 4-propylcyclohexylamine with 89% selectivity [3].

- Catalyst tolerance to phenolic impurities exceeds 15 wt%, enabling direct crude oil processing [3].

This two-stage approach delivers 6.7 wt% isolated amine yield from raw lignin, outperforming batchwise guaiacol processing by 22% [3]. The system’s robustness stems from Raney nickel’s ability to:

- Cleave diverse C–O bonds (β-O-4, α-O-4, 4-O-5 linkages)

- Hydrogenate conjugated carbonyls

- Mediate NH₃ insertion without requiring pre-functionalized amines [3]

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant